A2

Beschreibung

BenchChem offers high-quality A2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A2 including the price, delivery time, and more detailed information at info@benchchem.com.

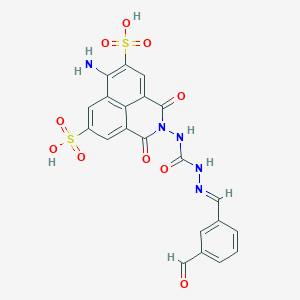

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O10S2/c22-18-13-5-12(37(31,32)33)6-14-17(13)15(7-16(18)38(34,35)36)20(29)26(19(14)28)25-21(30)24-23-8-10-2-1-3-11(4-10)9-27/h1-9H,22H2,(H2,24,25,30)(H,31,32,33)(H,34,35,36)/b23-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHYNDMGZXWXBU-LIMNOBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)C=NNC(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C=O)/C=N/NC(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131816-87-0 | |

| Record name | Compound A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131816870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Multifaceted Role of Annexin A2 in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annexin A2 (ANXA2) is a pleiotropic, calcium-dependent phospholipid-binding protein critically involved in endothelial cell biology. Predominantly recognized for its role in maintaining vascular homeostasis, ANXA2's functions extend to angiogenesis, inflammation, and cellular integrity. On the endothelial cell surface, ANXA2 forms a heterotetrameric complex with S100A10 (p11), creating a pivotal platform for the regulation of fibrinolysis by orchestrating the activation of plasmin. The expression, localization, and activity of ANXA2 are tightly regulated through complex signaling pathways, including post-translational modifications and interactions with its binding partners. Dysregulation of the ANXA2 system is implicated in various pathologies, including thrombosis, hemorrhage, and cancer, making it a compelling target for therapeutic intervention. This guide provides an in-depth examination of the functions of ANXA2 in endothelial cells, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways.

Core Function: Regulation of Cell Surface Fibrinolysis

The primary and most well-characterized function of ANXA2 in endothelial cells is the promotion of fibrinolysis at the vascular surface. This process is crucial for clearing intravascular fibrin deposits, maintaining blood vessel patency, and preventing thrombosis.[1]

ANXA2 exists as a monomer in the cytoplasm but forms a stable heterotetramer on the cell surface, composed of two ANXA2 monomers and a dimer of S100A10 (p11).[2] This complex, (ANXA2•p11)₂, functions as a co-receptor for both tissue plasminogen activator (tPA) and its substrate, plasminogen.[3] By co-localizing these components on the endothelial surface, the (ANXA2•p11)₂ complex dramatically enhances the catalytic efficiency of tPA-mediated conversion of plasminogen to the active fibrinolytic enzyme, plasmin.[2] This localized plasmin generation provides a surveillance mechanism against excessive fibrin deposition resulting from minor vascular injury.[4]

The interaction between ANXA2 and its partners is specific and of high affinity. The N-terminal domain of ANXA2 contains the binding site for p11, while specific lysine residues on both ANXA2 and p11 have been implicated in binding the kringle domains of plasminogen.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to ANXA2 function and its interactions in endothelial cells.

Table 1: Binding Affinities and Kinetic Parameters

| Interacting Molecules | Parameter | Value | Cell/System Context |

| ANXA2 - S100A10 (p11) | Kd | 13 nM | Recombinant proteins |

| S100A10 - Plasminogen | Kd | 0.11 µM | Within (ANXA2•p11)₂ complex |

| S100A10 - tPA | Kd | 0.68 µM | Within (ANXA2•p11)₂ complex |

| Plasminogen - Endothelial Cells | Kd | ~300 nM | Cultured HUVECs |

| tPA-dependent Plasminogen Activation | Catalytic Efficiency (kcat/Km) | ~60-fold increase | In the presence of ANXA2 |

| tPA-dependent Plasminogen Activation | Catalytic Efficiency (kcat/Km) | ~100-fold increase | On endothelial cell surface |

Table 2: Regulation of ANXA2 Expression and Function

| Stimulus/Inhibitor | Effect on ANXA2 | Quantitative Change | Cell Type |

| Vascular Endothelial Growth Factor (VEGF) | Upregulation of mRNA expression | ~1.9-fold increase | Human Endothelial Cells |

| VEGF (25 ng/ml) | Upregulation of mRNA expression | Peak at 6 hours | RF/6A Cells |

| Hypoxia (1% O₂) | Upregulation of mRNA and protein | Not specified | MC3T3-E1 Osteoblastic Cells |

| ANXA2-shRNA | Downregulation of ANXA2 expression | 91.89% inhibition | HUVECs |

| ANXA2-siRNA | Downregulation of ANXA2 expression | Not specified | HUVECs |

| Src Kinase Inhibitor (KX2-391) | Inhibition of Tyr23 Phosphorylation | Significant decrease | Drug-resistant breast cancer cells |

Regulation of ANXA2 Cell Surface Expression

The translocation of the (ANXA2•p11)₂ complex from the cytoplasm to the endothelial cell surface is not a passive process but is instead a highly regulated, dynamic event that occurs independently of the classical ER-Golgi secretory pathway.[5] This regulation ensures that the pro-fibrinolytic activity is available upon demand in response to vascular stress or injury.

The ANXA2-p11 Symbiotic Relationship

The interaction between ANXA2 and p11 is mutually stabilizing. In the absence of ANXA2, unpartnered p11 is targeted for polyubiquitination and subsequent degradation by the proteasome.[6][7] ANXA2 binds to p11 and masks this degradation signal, thereby stabilizing intracellular p11 levels. Conversely, the presence of p11 is an absolute requirement for the translocation of ANXA2 to the cell surface.[6] This reciprocal regulation ensures that the assembly and surface expression of the functional heterotetramer are precisely controlled.

Signaling Pathways Driving Translocation

Several signaling pathways converge to control the trafficking of the (ANXA2•p11)₂ complex.

-

Src Kinase Phosphorylation: A key event initiating translocation is the phosphorylation of ANXA2 on tyrosine 23 (Tyr23) by a Src family kinase.[5] Stimuli such as heat shock, thrombin, or hypoxia can activate Src kinase, leading to ANXA2 phosphorylation and subsequent movement to the plasma membrane.[2][7]

-

EPAC1 Pathway: The cAMP-regulated guanine nucleotide exchange factor, EPAC1 (Exchange Protein directly Activated by cAMP), has been shown to regulate ANXA2 translocation. Activation of EPAC1 can promote the trafficking of ANXA2 to the cell surface, thereby enhancing plasminogen activation.[4]

-

Feedback Inhibition via PKC: Plasmin itself can initiate a negative feedback loop. High levels of plasmin on the cell surface can activate Protein Kinase C (PKC), which then phosphorylates ANXA2 on serine residues (S11 and S25).[4] This serine phosphorylation triggers the dissociation of the (ANXA2•p11)₂ tetramer, leading to the degradation of free p11 and preventing further translocation of ANXA2 to the surface, thus downregulating its own generation.

Role in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process requiring endothelial cell migration, proliferation, and differentiation. ANXA2 is a key pro-angiogenic factor.[8]

The pro-fibrinolytic activity of the (ANXA2•p11)₂ complex is central to its role in angiogenesis. The generated plasmin can degrade components of the extracellular matrix (ECM) and activate a cascade of matrix metalloproteinases (MMPs), which further remodel the ECM, facilitating endothelial cell invasion and migration.[9]

Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis, upregulates the expression of ANXA2 in endothelial cells.[10][11] This occurs via the VEGFR2 receptor and downstream signaling pathways involving Src and MEK/ERK.[12] This upregulation provides a positive feedback loop, where angiogenic stimuli increase the machinery needed for vessel sprouting and formation.

Experimental Protocols

Protocol: In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-6.[13]

-

Endothelial Cell Growth Medium (e.g., EGM-2).

-

Basement Membrane Extract (BME), growth factor-reduced (e.g., Matrigel®).

-

96-well tissue culture plate.[1]

-

Calcein AM (for fluorescent visualization, optional).

-

Test compounds (e.g., ANXA2 inhibitors, siRNAs).

Procedure:

-

Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the bottom is evenly coated.[1]

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[1]

-

Cell Preparation: Culture HUVECs to ~80% confluency. One day prior to the assay, serum-starve the cells if required by the experimental design. On the day of the assay, harvest cells using trypsin, neutralize, and centrifuge at 200 x g for 3 minutes.[1]

-

Seeding: Resuspend HUVECs in basal medium at a concentration of 1-1.5 x 10⁵ cells/mL. Add 100 µL of the cell suspension (10,000 - 15,000 cells) to each BME-coated well.[13] Include test compounds or vehicle controls in the cell suspension.

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Tube formation typically begins within 2-4 hours.[14]

-

Visualization and Quantification:

-

Phase Contrast: Image the wells using an inverted microscope at 4x or 10x magnification.

-

Fluorescence (Optional): Prior to harvesting, incubate cells with 2 µg/mL Calcein AM for 30-45 minutes. Image using a fluorescence microscope.[14]

-

Analysis: Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters include total tube length, number of nodes, and number of meshes.

-

Protocol: Cell Surface Biotinylation for ANXA2 Detection

This method is used to specifically label and isolate proteins exposed on the outer leaflet of the plasma membrane, allowing for the quantification of surface-localized ANXA2.

Materials:

-

Cultured endothelial cells (e.g., HUVECs).

-

Phosphate-Buffered Saline with Ca²⁺/Mg²⁺ (PBS+/+).

-

EZ-Link™ Sulfo-NHS-SS-Biotin (cell-impermeable).

-

Quenching solution (e.g., 100 mM glycine in PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-agarose beads.

-

SDS-PAGE and Western blot reagents.

-

Anti-ANXA2 antibody.

Procedure:

-

Cell Culture: Grow endothelial cells to confluency in an appropriate culture dish (e.g., 10 cm dish). Apply experimental treatments (e.g., stimulation with thrombin, VEGF) as required.

-

Biotinylation:

-

Quenching: Aspirate the biotin solution and wash the cells three times with ice-cold quenching solution to neutralize any unreacted biotin.[15]

-

Cell Lysis: Lyse the cells directly on the plate with ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation (e.g., 14,000 rpm for 10 min at 4°C).[15]

-

Streptavidin Pulldown:

-

Save a small aliquot of the total lysate for input control.

-

Incubate the remaining clarified lysate with pre-washed streptavidin-agarose beads for 2-3 hours at 4°C with rotation.[15]

-

Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (which cleaves the SS-linker).

-

Analyze the eluate (surface fraction) and the total lysate (input) by Western blotting using an anti-ANXA2 antibody. A loading control for the total lysate (e.g., GAPDH) should be included to confirm equal protein loading.

-

Conclusion

Annexin A2 is a central regulator of endothelial cell function, with its most prominent role being the maintenance of vascular patency through the promotion of cell surface fibrinolysis. Its activity is intricately linked with its binding partner, p11, and is controlled by a sophisticated network of signaling pathways that govern its translocation to the cell surface. Furthermore, ANXA2 is a key player in the pro-angiogenic response, linking growth factor signaling to the proteolytic activity required for new vessel formation. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, positions ANXA2 as a significant target for the development of novel therapeutics aimed at modulating vascular diseases, from thrombosis to pathological angiogenesis in cancer and ischemic retinopathies.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Annexin A2 System in Human Biology: Cell Surface and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology of Annexin A2: From Vascular Fibrinolysis to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EPAC1 regulates endothelial annexin A2 cell surface translocation and plasminogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endothelial cell annexin A2 system and vascular fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelial Cell Annexin A2 Regulates Polyubiquitination and Degradation of Its Binding Partner S100A10/p11 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Annexin A2 System and Vascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin A2-Mediated Plasminogen Activation in Endothelial Cells Contributes to the Proangiogenic Effect of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin A2 in Inflammation and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular endothelial growth factor upregulates expression of annexin A2 in vitro and in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vascular endothelial growth factor upregulates expression of annexin A2 in vitro and in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypoxia increases Annexin A2 expression in osteoblastic cells via VEGF and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promocell.com [promocell.com]

- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

An In-depth Technical Guide to Annexin A2: Protein Domains and Binding Sites

Audience: Researchers, scientists, and drug development professionals.

Abstract: Annexin A2 (ANXA2) is a pleiotropic, calcium-dependent phospholipid-binding protein integral to a multitude of cellular processes.[1] It exists as both a monomer and as a core component of a heterotetrameric complex with S100A10 (p11).[1] Its functional diversity, ranging from membrane trafficking and cytoskeletal organization to fibrinolysis and signal transduction, is dictated by its distinct protein domains and their capacity to interact with a wide array of binding partners.[2][3] Dysregulation of ANXA2 has been implicated in various pathologies, including cancer, thrombosis, and inflammatory disorders, making it a subject of intense research and a potential target for therapeutic intervention.[3][4] This guide provides a detailed technical overview of the structural domains of ANXA2, its key binding sites, and the methodologies used to investigate these interactions.

Annexin A2 Protein Architecture

Annexin A2 is a 36 kDa protein composed of two principal domains: a variable N-terminal "head" and a conserved C-terminal "core".[2][5] This bipartite structure is a hallmark of the annexin protein family and is fundamental to ANXA2's functional specificity.[6]

-

N-Terminal Domain (Residues 1-32): This domain is short, hydrophilic, and structurally unique to ANXA2.[2][6] It serves as a critical hub for protein-protein interactions and is a major site for post-translational modifications (PTMs) that regulate ANXA2 function.[2][5] Key features include:

-

S100A10 (p11) Binding Site: An amphipathic α-helix within the first 12 residues mediates the high-affinity binding to the S100A10 protein, which is essential for the formation of the (ANXA2)₂-(S100A10)₂ heterotetramer (AIIt).[2][5]

-

Phosphorylation Sites: The N-terminus contains several phosphorylation sites, including Tyrosine 23 (Tyr23), Serine 11 (Ser11), and Serine 25 (Ser25).[5] Phosphorylation at these sites by kinases such as Src and Protein Kinase C (PKC) can modulate ANXA2's binding affinities and subcellular localization.[1][7]

-

Other Features: This region also contains an acetylation site at Serine 1, a redox-sensitive cysteine at position 8 (Cys8), and a nuclear export sequence.[2][5]

-

-

C-Terminal Core Domain (Residues 34-339): This large, conserved domain is resistant to proteases and is responsible for the canonical functions of annexins: calcium-dependent binding to anionic phospholipids.[5][8] The core is composed of four homologous "annexin repeats" (Domains I-IV), each approximately 70 amino acids long.[2] These repeats fold into a compact, slightly curved structure.[9]

-

Calcium and Phospholipid Binding: The convex face of the core domain contains multiple Type II and Type III Ca²⁺-binding sites.[2][8][10] Calcium ions act as bridges, mediating the interaction between the protein and the negatively charged headgroups of membrane phospholipids like phosphatidylserine and phosphatidylinositol.[2][11]

-

Other Binding Sites: The core domain also houses binding sites for F-actin, RNA, and heparin, underscoring its multifunctional nature.[1][8]

-

Figure 1: Domain architecture of Annexin A2.

Key Binding Domains and Interaction Sites

ANXA2's functionality is defined by its interactions with a diverse set of molecular partners.

Calcium and Anionic Phospholipids

The defining characteristic of annexins is their ability to bind to anionic phospholipids in a calcium-dependent manner.[2] This interaction is crucial for targeting ANXA2 to cellular membranes, including the plasma membrane and endosomes.[6][12]

-

Mechanism: Binding occurs on the convex side of the C-terminal core.[8] X-ray crystallography has identified a single Type II Ca²⁺-binding site in each of domains II, III, and IV, and two Type III sites in domain I.[8][10] Ca²⁺ ions form a coordinate bridge between specific amino acid residues in the core domain and the phosphate groups of phospholipids.[2]

-

Specificity: ANXA2 preferentially binds to negatively charged phospholipids such as phosphatidylserine (PS) and phosphatidylinositol-4,5-bisphosphate (PIP₂), but not to neutral lipids like phosphatidylcholine.[2][13]

-

Affinity: The binding to membranes is of high affinity, with reported dissociation constants (Kd) in the nanomolar range, and can be characterized by positive cooperativity, especially in the presence of cholesterol.[13]

S100A10 (p11)

ANXA2 forms a stable heterotetrameric complex, (ANXA2)₂(S100A10)₂, with the S100A10 protein, also known as p11.[5] This complex is the predominant form of ANXA2 at the plasma membrane.[3]

-

Binding Site: The interaction is mediated by an amphipathic α-helix in the N-terminus of ANXA2 (residues 1-12).[2] Four hydrophobic residues (Val-3, Ile-6, Leu-7, and Leu-10) on one face of the helix make extensive contact with a hydrophobic cleft in the S100A10 dimer.[2][5] N-terminal acetylation of ANXA2 is required for this high-affinity interaction.[2]

-

Functional Consequences: Complex formation with S100A10 significantly increases the affinity of ANXA2 for Ca²⁺ and phospholipids, effectively lowering the calcium concentration required for membrane binding into the physiological micromolar range.[1][14] S100A10 also stabilizes ANXA2, protecting it from degradation.[15]

F-actin

ANXA2 links membrane dynamics to the actin cytoskeleton, a role critical for processes like endocytosis, exocytosis, and cell motility.[2][16]

-

Binding Site: The primary F-actin binding site is located in the C-terminal core domain.[9] A nonapeptide corresponding to residues 286-294 has been shown to inhibit this activity.[9] An additional site may reside in the C-terminal tail (residues LLYLCGGDD).[17]

-

Activity: Both monomeric ANXA2 and the AIIt heterotetramer can bind and bundle F-actin filaments in a Ca²⁺-dependent manner.[7][9] This bundling activity is thought to help organize membrane microdomains and create platforms for vesicle docking and fusion.[16][18]

RNA

ANXA2 has been identified as an RNA-binding protein, suggesting a role in post-transcriptional gene regulation and mRNA localization.[19][20]

-

Binding Site: The mRNA-binding site resides within domain IV of the C-terminal core.[21] Specifically, helices C and D in this domain are critical for the interaction.[20][21]

-

Specificity: ANXA2 binds to specific sequences and structures, often found in the 3'-untranslated region (3'-UTR) of mRNAs translated on cytoskeleton-bound polysomes, such as c-myc and its own mRNA.[20][22] A consensus sequence of 5'-AA(C/G)(A/U)G has been identified in target mRNAs.[22] The interaction with the full-length protein is Ca²⁺-dependent, suggesting a conformational change is needed to expose the binding site.[21]

Plasminogen and Tissue Plasminogen Activator (tPA)

On the cell surface, particularly on endothelial cells, the ANXA2-S100A10 heterotetramer functions as a crucial receptor for components of the fibrinolytic system.[3][4]

-

Mechanism: The AIIt complex co-localizes plasminogen and its activator, tPA, on the cell surface, which dramatically enhances the catalytic efficiency of plasmin generation by up to 60-fold.[3][23][24]

-

Binding Sites: The precise binding sites are a subject of some debate.

-

tPA: Binding has been attributed to a hexapeptide sequence (LCKLSL) in the N-terminal domain of ANXA2, with Cys8 being a key residue.[6][25]

-

Plasminogen: Binding has been proposed to occur via the C-terminal lysine of S100A10 or directly to lysine residues within ANXA2's core domain, such as Lysine 307.[6][23][26]

-

Quantitative Binding Data

Quantitative analysis of binding affinities is critical for understanding the molecular interactions of ANXA2. The following table summarizes reported dissociation constants for ANXA2 binding to lipid bilayers.

| Ligand/Membrane Composition | Method | Dissociation Constant (Kd) | Reference |

| Bilayer with 5% PIP₂ & 20% PS | QCM-D | 22.1 nM | [13] |

| Bilayer with 5% PIP₂ | QCM-D | 29.3 nM | [13] |

| Bilayer with 20% PS | QCM-D | 32.2 nM | [13] |

| ANXA2-S100A10 on 5% PIP₂ / 20% PS | QCM-D | 12.0 - 16.4 nM | [13] |

Signaling and Functional Pathways

The role of ANXA2 as a fibrinolytic receptor is a well-established signaling pathway with significant physiological and pathological implications.

Figure 2: ANXA2 in the cell surface fibrinolysis pathway.

Methodologies for Studying ANXA2 Interactions

Investigating the domains and binding partners of ANXA2 requires a range of biochemical and biophysical techniques. Below are representative protocols for key experiments.

Figure 3: Workflow for Co-Immunoprecipitation (Co-IP).

Protocol: Co-Immunoprecipitation (Co-IP) for ANXA2-S100A10 Interaction

Objective: To validate the in vivo interaction between ANXA2 and its binding partner S100A10.

-

Cell Culture and Lysis:

-

Culture human endothelial cells (e.g., HUVECs) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes with non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA assay.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.

-

Incubate 500 µg - 1 mg of pre-cleared lysate with 2-4 µg of a primary antibody (e.g., rabbit anti-ANXA2) or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add 20-30 µL of equilibrated Protein A/G agarose bead slurry to each sample and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

-

After the final wash, aspirate all supernatant.

-

Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blot analysis using a primary antibody against the putative binding partner (e.g., mouse anti-S100A10).

-

A band corresponding to the molecular weight of S100A10 in the anti-ANXA2 lane (but not the IgG control) confirms the interaction.

-

Protocol: Surface Plasmon Resonance (SPR) for ANXA2-RNA Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics between ANXA2 and a specific RNA sequence.

-

Chip Preparation and Ligand Immobilization:

-

Select a sensor chip suitable for protein immobilization (e.g., a CM5 chip).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant purified ANXA2 onto the surface via amine coupling by injecting the protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (e.g., ~2000 Response Units).

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Analyte Interaction Analysis:

-

Prepare a dilution series of the analyte (e.g., a specific 100-nucleotide 3'-UTR RNA sequence) in running buffer (e.g., HBS-EP+ buffer containing physiological Ca²⁺ concentration). Concentrations should span the expected Kd (e.g., 0 nM to 500 nM).

-

Perform an injection cycle for each concentration, including a buffer-only (0 nM) injection for double referencing. Each cycle consists of:

-

Association Phase: Inject the analyte over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor binding.

-

Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the complex.

-

-

-

Regeneration and Data Analysis:

-

If necessary, inject a regeneration solution (e.g., a high salt buffer or a brief pulse of low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.

-

Process the raw sensorgram data by subtracting the reference channel signal and the buffer-only injection signal.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Conclusion

Annexin A2 is a remarkably versatile protein whose functions are intricately linked to its modular domain structure. The N-terminal head acts as a regulatory switch and a docking site for S100A10, while the conserved C-terminal core mediates the fundamental calcium-dependent interactions with membranes and the cytoskeleton. The ability to bind a diverse array of partners—from lipids and ions to proteins and nucleic acids—places ANXA2 at the crossroads of numerous critical cellular pathways. A thorough understanding of these domains and their binding interfaces, facilitated by the quantitative and qualitative methodologies outlined herein, is essential for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting ANXA2-mediated pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Annexin A2 Heterotetramer: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology of Annexin A2: From Vascular Fibrinolysis to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Annexin A2 System in Human Biology: Cell Surface and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin A2 at the Interface of Actin and Membrane Dynamics: A Focus on Its Roles in Endocytosis and Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Annexin A2 complexes with S100 proteins: structure, function and pharmacological manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Cooperative Binding of Annexin A2 to Cholesterol- and Phosphatidylinositol-4,5-Bisphosphate-Containing Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endothelial Cell Annexin A2 Regulates Polyubiquitination and Degradation of Its Binding Partner S100A10/p11 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Annexin A2/S100A10 System in Health and Disease: Emerging Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The mRNA-binding site of annexin A2 resides in helices C-D of its domain IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. RNA-binding is an ancient trait of the Annexin family - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Annexin A2: A tPA Amplifier for thrombolytic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Combination Low-Dose Tissue-Type Plasminogen Activator Plus Annexin A2 for Improving Thrombolytic Stroke Therapy [frontiersin.org]

- 25. New insights into the tPA-annexin A2 interaction. Is annexin A2 CYS8 the sole requirement for this association? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Annexin A2-Mediated Plasminogen Activation in Endothelial Cells Contributes to the Proangiogenic Effect of Adenosine A2A Receptors [frontiersin.org]

Cellular Localization of Annexin A2 Under Stress Conditions: A Technical Guide

Abstract

Annexin A2 (ANXA2) is a pleiotropic, calcium-dependent phospholipid-binding protein implicated in a vast array of cellular processes, including membrane trafficking, cytoskeletal dynamics, and signal transduction.[1] Under basal conditions, ANXA2 is predominantly found in the cytoplasm.[2] However, in response to a variety of cellular stressors such as oxidative stress, hypoxia, and heat shock, ANXA2 undergoes dynamic translocation to various subcellular compartments, including the plasma membrane, the nucleus, and extracellular vesicles. This stress-induced relocalization is a critical regulatory step that dictates its functional role in cellular adaptation, survival, and pathology. This technical guide provides an in-depth overview of the cellular localization of ANXA2 under diverse stress conditions, details the key signaling pathways governing its translocation, presents experimental protocols for its study, and discusses the implications for drug development.

ANXA2 Translocation Under Cellular Stress

The subcellular location of ANXA2 is a key determinant of its function. While it exists as a soluble monomer in the cytoplasm at resting Ca2+ concentrations, various stress stimuli trigger its redistribution.[3] This translocation is often mediated by post-translational modifications and interactions with binding partners, most notably S100A10 (p11).[4]

Oxidative Stress

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), prompts a significant relocalization of ANXA2. It translocates to the plasma membrane and the nucleus to exert protective functions.[5][6] The N-terminal Cysteine-8 residue of ANXA2 is a key redox sensor; it can be reversibly oxidized by hydrogen peroxide (H₂O₂) and subsequently reduced by the thioredoxin system, allowing ANXA2 to function as an antioxidant.[5][7][8] This redox-regulatory function is critical for buffering ROS levels in stressed cells.[5] Genotoxic agents that induce ROS also promote the nuclear accumulation of ANXA2.[5][7]

| Cell Type | Stressor | Key Observation | Quantitative Change | Reference |

| HeLa Cells | Cinnamycin (induces lipid movement) | Translocation to the cell surface | 10-20% of total ANXA2 translocated | [9] |

| 293T and MCF7 Cells | 100 µM H₂O₂ | Increased ANXA2 expression levels | ~2-fold increase | [5] |

| MCF10A Cells | Oxidative Stress | Co-localization with IL-1α at the plasma membrane | Not specified | [6] |

| HeLa Cells | Low-dose X-ray | Enhanced extracellular release | Not specified | [10] |

Hypoxia

Hypoxia, or low oxygen tension, is a potent inducer of ANXA2 expression and translocation.[11] In endothelial cells, hypoxia triggers the movement of the ANXA2-S100A10 complex to the extracellular surface.[3][12] This surface-localized complex acts as a receptor for tissue plasminogen activator (tPA) and plasminogen, thereby enhancing the generation of plasmin.[12] This function is critical for extracellular matrix remodeling during angiogenesis, a process often activated in hypoxic tissues.[3][12]

| Cell Type | Stressor | Key Observation | Quantitative Change | Reference |

| Retinal Microvascular Endothelial Cells | Hypoxia (3 hours) | Increased co-localization of ANXA2 and tPA on the cell surface | Manders' Overlap Coefficient (MOC) increased from 0.258 to 0.6 | [12] |

| Retinal Microvascular Endothelial Cells | Hypoxia (7 hours) | Further increased co-localization of ANXA2 and tPA | MOC increased to 0.826 | [12] |

Heat Stress

Temperature or heat stress also initiates the translocation of ANXA2 to the cell surface.[3][4] This process is critically dependent on two factors: the presence of its binding partner S100A10 and the phosphorylation of ANXA2 on the Tyr23 residue by a Src-family kinase.[3][4]

| Cell Type | Stressor | Key Observation | Quantitative Change | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Heat Stress | Translocation to the cell surface | Dependent on Tyr23 phosphorylation and p11 | [4][10] |

| Madin-Darby Canine Kidney (MDCK) cells | Temperature Stress | Translocation to the cell surface | Dependent on association with S100A10 | [4] |

Genotoxic and Inflammatory Stress

Genotoxic agents such as ionizing radiation, UV-A, and various chemicals trigger a rapid, ROS-dependent accumulation of ANXA2 in the nucleus, where it is thought to protect DNA from oxidative damage.[7] In the context of inflammation, such as in response to bleomycin-induced lung injury, ANXA2 moves to the cell surface via exosomal secretion.[13] This surface translocation can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[13]

Key Signaling Pathways Regulating ANXA2 Translocation

The stress-induced translocation of ANXA2 is not a passive process but is tightly regulated by a network of signaling events.

-

Calcium (Ca²⁺) Signaling : A rise in intracellular calcium concentration is a primary stimulus for the translocation of ANXA2 and other annexin family members to cellular membranes.[2][14]

-

Phosphorylation : Post-translational modification by phosphorylation is a critical switch.

-

Tyrosine 23 (Tyr23) : Phosphorylation by Src kinase is a key event that promotes the translocation of ANXA2 to the plasma membrane, enhancing its role in cell motility and invasion.[3][4][15]

-

Serine 11/25 : Phosphorylation by Protein Kinase C (PKC) can cause the dissociation of the ANXA2-S100A10 complex, thereby modulating its localization and function.[4]

-

-

p38 MAPK Pathway : In response to oxidative stress from low-dose X-rays, the p38 MAPK pathway becomes activated and is involved in mediating the extracellular release of ANXA2.[10]

-

Interaction with S100A10 (p11) : The formation of the (ANXA2-S100A10)₂ heterotetramer is crucial for the stability of both proteins and for the translocation of the complex to the cell surface.[3][4][11]

Experimental Protocols for Studying ANXA2 Localization

Investigating the subcellular localization of ANXA2 requires a combination of biochemical and imaging techniques.

Subcellular Fractionation and Western Blotting

This biochemical approach provides quantitative data on the amount of ANXA2 in different cellular compartments.[16][17]

Protocol:

-

Cell Culture and Treatment : Grow cells to 80-90% confluency and apply the desired stress condition for the specified duration. Include an untreated control group.

-

Harvesting : Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Cytoplasmic Fractionation : Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and protease inhibitors). Incubate on ice for 15 minutes.

-

Cell Lysis : Add a non-ionic detergent like NP-40 to a final concentration of 0.1-0.5% and vortex briefly.[17] Alternatively, lyse cells by passing the suspension through a narrow-gauge needle.[18]

-

Isolation of Cytosolic Fraction : Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.[17] Carefully collect the supernatant, which contains the cytoplasmic fraction. For a purer fraction, centrifuge this supernatant again at >15,000 x g for 15 minutes to pellet mitochondria and other organelles. The final supernatant is the cytosolic extract.

-

Nuclear Fractionation : Wash the nuclear pellet from step 5 with the cytoplasmic buffer. Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.

-

Isolation of Nuclear Fraction : Centrifuge at 16,000 x g for 20 minutes at 4°C. The resulting supernatant is the nuclear fraction.

-

Western Blot Analysis : Determine the protein concentration of each fraction using a Bradford or BCA assay. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]

-

Immunodetection : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against ANXA2 (e.g., 1:1000 dilution) overnight at 4°C.[20][21] Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[19] To ensure fraction purity, probe for marker proteins like GAPDH (cytosol), Histone H3 (nucleus), and Cox IV (mitochondria).

Immunofluorescence Microscopy

This imaging technique allows for the direct visualization of ANXA2's subcellular localization.

Protocol:

-

Cell Seeding : Seed cells on sterile glass coverslips in a culture plate and allow them to adhere overnight.

-

Stress Treatment : Treat cells with the desired stressor as previously determined.

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization (for intracellular targets) : To visualize intracellular ANXA2, wash the fixed cells and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes. For cell surface staining, omit this step.

-

Blocking : Wash cells and block with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.[22]

-

Primary Antibody Incubation : Incubate the cells with a primary antibody against ANXA2 diluted in blocking buffer (e.g., 1:100-1:1000) for 1 hour at room temperature or overnight at 4°C.[20]

-

Secondary Antibody Incubation : Wash cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting : Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging : Visualize the slides using a confocal or epifluorescence microscope.

Implications for Drug Development

The dynamic localization of ANXA2 under stress positions it as a significant factor in various pathologies, making it an attractive target for therapeutic intervention.

-

Oncology : The upregulation and cell-surface expression of ANXA2 are associated with increased invasion, metastasis, and chemoresistance in several cancers.[11][23] Targeting surface ANXA2 or the signaling pathways that drive its translocation (e.g., Src kinase) could inhibit tumor progression.[15]

-

Thrombosis and Fibrinolysis : As a key cell-surface fibrinolytic receptor, modulating ANXA2 function could offer new strategies for treating thrombotic disorders or bleeding complications associated with hyperfibrinolysis.[3]

-

Inflammatory and Fibrotic Diseases : The involvement of surface ANXA2 in mediating inflammatory responses suggests that inhibiting its translocation or function could be beneficial in chronic inflammatory and fibrotic conditions, such as pulmonary fibrosis.[13][24]

Conclusion

The cellular localization of Annexin A2 is a highly dynamic process, exquisitely sensitive to the cellular environment. Under conditions of stress, ANXA2 translocates from the cytoplasm to specific subcellular sites, including the plasma membrane and nucleus, where it performs context-dependent functions ranging from antioxidant defense and DNA protection to promoting angiogenesis and inflammation. This relocalization is governed by a complex interplay of calcium signaling, post-translational modifications, and protein-protein interactions. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for elucidating the role of ANXA2 in human health and disease and for developing novel therapeutic strategies that target this multifaceted protein.

References

- 1. Annexin A2 - Wikipedia [en.wikipedia.org]

- 2. The annexins: spatial and temporal coordination of signaling events during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin A2 System in Human Biology: Cell Surface and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin A2 Heterotetramer: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin A2: The Importance of Being Redox Sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-localization of Interleukin-1α and Annexin A2 at the plasma membrane in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ANXA2 Protein and Its Role in Neurodegeneration Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transbilayer phospholipid movement facilitates the translocation of annexin across membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioone.org [bioone.org]

- 11. The Annexin A2/S100A10 System in Health and Disease: Emerging Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Cell Surface Translocation of Annexin A2 Facilitates Glutamate-induced Extracellular Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin A2 (D11G2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 16. Subcellular Protein Fractionation | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Subcellular fractionation protocol [abcam.com]

- 19. Apoptosis western blot guide | Abcam [abcam.com]

- 20. Annexin A2 Polyclonal Antibody (PA5-27566) [thermofisher.com]

- 21. cloud-clone.us [cloud-clone.us]

- 22. m.youtube.com [m.youtube.com]

- 23. Annexin A2 Silencing Inhibits Proliferation and Epithelial-to-mesenchymal Transition through p53-Dependent Pathway in NSCLCs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Annexin A2 in Inflammation and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Annexin A2 in Plasminogen Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Annexin A2 (ANXA2) is a pleiotropic, calcium-dependent phospholipid-binding protein that plays a critical role in a multitude of cellular processes. A key function of extracellular ANXA2 is its participation in the plasminogen activation system. On the cell surface, ANXA2, primarily in a heterotetrameric complex with S100A10 (p11), forms a crucial receptor for both plasminogen and its activator, tissue plasminogen activator (tPA). This co-localization dramatically enhances the catalytic efficiency of plasmin generation, a serine protease with broad substrate specificity. The dysregulation of ANXA2-mediated plasmin activity is implicated in various pathological conditions, including cancer progression, metastasis, angiogenesis, and inflammatory disorders. This document provides an in-depth examination of the molecular mechanisms governing ANXA2's role in plasminogen activation, presents key quantitative data, details relevant experimental protocols, and illustrates the core pathways involved.

The Core Mechanism: The Annexin A2/S100A10 (AIIt) Complex

The central player in ANXA2-mediated plasminogen activation is the heterotetramer, AIIt, which consists of two molecules of ANXA2 and a dimer of S100A10.[1][2][3] While initially ANXA2 itself was thought to be the primary plasminogen receptor, a significant body of evidence now points to S100A10 as the main binding partner for both plasminogen and tPA.[4][5]

-

S100A10 (p11): This subunit is the primary plasminogen and tPA receptor within the complex.[1][6] Its C-terminal lysine residues are crucial for binding both molecules, thereby concentrating them on the cell surface.[1][6]

-

Annexin A2 (ANXA2): ANXA2's primary roles are to anchor the AIIt complex to the cell membrane via its calcium-dependent phospholipid-binding sites and to stabilize the S100A10 protein.[4][5][7] In the absence of ANXA2, S100A10 is unstable and rapidly targeted for proteasomal degradation.[8][9] ANXA2 also contributes to stimulating the activation process once the components are assembled.[1][8]

By assembling plasminogen and tPA in close proximity on the cell surface, the AIIt complex significantly accelerates the conversion of the zymogen plasminogen into the active protease plasmin.[10][11][12] This localized plasmin activity is critical for directed proteolysis required for processes like extracellular matrix (ECM) degradation, cell migration, and invasion.[2][11][13]

Regulation of ANXA2-Mediated Plasminogen Activation

The activity of the ANXA2/S100A10 system is tightly regulated, primarily through control of the complex's localization to the cell surface and through post-translational modifications (PTMs).

Subcellular Localization and Translocation

In resting cells, the AIIt complex is predominantly located in the cytoplasm. Its translocation to the outer leaflet of the plasma membrane is a key regulatory step for initiating extracellular plasmin generation.[10][14] This process is triggered by various stimuli, including:

-

Increased intracellular calcium levels. [15]

Src kinase-mediated phosphorylation of ANXA2 on Tyrosine 23 (Y23) is a critical event that promotes its translocation to the cell surface.[10][15][16] Conversely, phosphorylation of ANXA2 at Serine 11 or Serine 25 by Protein Kinase C (PKC) can lead to the dissociation of the AIIt complex, preventing its surface translocation and promoting the degradation of S100A10.[10][14]

Post-Translational Modifications (PTMs)

PTMs of ANXA2 are crucial for regulating its function, localization, and interaction with binding partners.[17]

-

Tyrosine Phosphorylation (Tyr23): As mentioned, phosphorylation by Src kinase is a key driver for cell surface translocation.[10][15]

-

Serine Phosphorylation (Ser11, Ser25): Phosphorylation by PKC disrupts the ANXA2-S100A10 interaction, acting as a negative regulatory mechanism.[10][14][17]

-

Ubiquitination/Sumoylation: These modifications have been linked to the association of ANXA2 with mRNP complexes and may play a role in its intracellular targeting.[17][18]

Quantitative Data: Kinetics of Plasminogen Activation

The presence of the ANXA2/S100A10 complex dramatically enhances the rate of plasmin generation. Kinetic studies have consistently demonstrated a significant increase in the catalytic efficiency (kcat/Km) of tPA-mediated plasminogen activation.

| Parameter | Condition | Fold Increase in Catalytic Efficiency | Reference(s) |

| Catalytic Efficiency | tPA + Plasminogen | Baseline (1x) | [11],[12] |

| Catalytic Efficiency | tPA + Plasminogen + ANXA2/S100A10 | ~60-fold | [11],[12],[19],[20] |

| Catalytic Efficiency | tPA + Plasminogen + ANXA2 | 10 to 100-fold | [10] |

Experimental Protocols

Investigating the role of ANXA2 in plasminogen activation involves a variety of biochemical and cell-based assays. Detailed below are protocols for key experiments.

Chromogenic Plasmin Activity Assay

This assay quantifies the rate of plasmin generation by measuring the cleavage of a plasmin-specific chromogenic substrate.

Methodology:

-

Plate Coating: Coat wells of a 96-well microplate with purified recombinant ANXA2 (or AIIt complex) at a concentration of 1-5 µg/mL in PBS overnight at 4°C. For cell-based assays, culture endothelial or cancer cells to confluence.

-

Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

Blocking: Block non-specific binding sites by incubating with 3% BSA in PBS for 1 hour at room temperature. Wash three times.

-

Reaction Initiation: Add a reaction mixture containing plasminogen (e.g., 1 µM), tPA (e.g., 5-10 nM), and a plasmin-specific chromogenic substrate (e.g., S-2251) in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Measurement: Immediately begin measuring the absorbance at 405 nm using a microplate reader in kinetic mode. Record readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve. Compare the rates between conditions with and without ANXA2 to determine the fold-increase in plasmin generation.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the physical interaction between ANXA2, S100A10, tPA, and plasminogen in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific to one of the target proteins (e.g., anti-ANXA2) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the suspected interacting partners (e.g., anti-S100A10, anti-tPA, anti-plasminogen).

Surface Plasmon Resonance (SPR)

SPR provides quantitative, real-time data on the binding affinity and kinetics (association and dissociation rates) between interacting proteins.

Methodology:

-

Chip Immobilization: Covalently immobilize a purified protein (the "ligand," e.g., recombinant AIIt complex) onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: Inject a solution containing the binding partner (the "analyte," e.g., plasminogen or tPA) at various concentrations across the chip surface.

-

Binding Measurement: A change in the refractive index at the chip surface, proportional to the mass of analyte binding to the immobilized ligand, is detected in real-time and recorded as a sensorgram (Response Units vs. Time).

-

Dissociation: Replace the analyte solution with buffer to monitor the dissociation of the complex.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the chip for the next cycle.

-

Data Analysis: Fit the sensorgram data to various binding models (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Pathophysiological Relevance

The ANXA2-plasminogen activation system is integral to several physiological and pathological processes:

-

Fibrinolysis: On endothelial cells, this system contributes to maintaining vascular patency by clearing fibrin deposits from blood vessel surfaces.[10][16]

-

Angiogenesis: Plasmin-mediated degradation of the ECM is essential for the migration and invasion of endothelial cells during the formation of new blood vessels.[21][22] Overexpression of ANXA2 is linked to tumor neovascularization.[23]

-

Cancer Progression and Metastasis: Many cancer cells upregulate cell surface ANXA2.[11][23][24] The resulting increase in localized plasmin generation facilitates ECM breakdown, allowing tumor cells to invade surrounding tissues and metastasize to distant sites.[2][11][13]

-

Inflammation and Wound Healing: ANXA2-mediated plasmin generation is involved in the recruitment of inflammatory cells and plays a role in tissue remodeling during wound repair.[22][25][26]

Conclusion

Annexin A2, in concert with its binding partner S100A10, is a potent enhancer of cell surface plasminogen activation. The AIIt complex acts as a scaffold, localizing tPA and plasminogen to generate plasmin in a spatially restricted and highly efficient manner. The regulation of this system through controlled cell surface translocation and post-translational modifications highlights its importance in maintaining cellular homeostasis. Its dysregulation, particularly its overexpression in malignant cells, establishes it as a key driver of disease progression and a promising target for the development of novel therapeutic strategies in oncology and inflammatory diseases.

References

- 1. The ANXA2/S100A10 Complex—Regulation of the Oncogenic Plasminogen Receptor - ProQuest [proquest.com]

- 2. The ANXA2/S100A10 Complex-Regulation of the Oncogenic Plasminogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. [PDF] S100A10, annexin A2, and annexin a2 heterotetramer as candidate plasminogen receptors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Biology of Annexin A2: From Vascular Fibrinolysis to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Annexin A2 in Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin A2: A tPA Amplifier for thrombolytic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Annexin A2 System in Human Biology: Cell Surface and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Surface Translocation of Annexin A2 Facilitates Glutamate-induced Extracellular Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin A2 in Fibrinolysis, Inflammation and Fibrosis [mdpi.com]

- 17. Post‐translational modifications of Annexin A2 are linked to its association with perinuclear nonpolysomal mRNP complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Annexin A2 combined with low-dose tPA improves thrombolytic therapy in a rat model of focal embolic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Combination Low-Dose Tissue-Type Plasminogen Activator Plus Annexin A2 for Improving Thrombolytic Stroke Therapy [frontiersin.org]

- 21. Frontiers | Annexin A2-Mediated Plasminogen Activation in Endothelial Cells Contributes to the Proangiogenic Effect of Adenosine A2A Receptors [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Association of annexin A2 with cancer development (Review) - ProQuest [proquest.com]

- 24. ANXA2 is a potential biomarker for cancer prognosis and immune infiltration: A systematic pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Annexin A2 in Inflammation and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Annexin A2 in Fibrinolysis, Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Annexin A2-S100A10 (p11) Interaction: A Core Cellular Axis in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterotetrameric complex formed by Annexin A2 (A2) and S100A10 (p11), often denoted as AIIt, represents a critical node in a multitude of physiological and pathological processes. This guide provides a comprehensive technical overview of the A2-p11 interaction, detailing its structural basis, functional implications, and the regulatory mechanisms that govern its activity. We present a consolidation of quantitative binding data, detailed experimental methodologies for studying this interaction, and visual representations of the key signaling pathways in which the AIIt complex participates. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the Annexin A2-S100A10 axis in various disease contexts, including cancer, thrombosis, and inflammatory disorders.

Introduction

Annexin A2 is a calcium-dependent phospholipid-binding protein that plays a multifaceted role in cellular processes ranging from membrane trafficking and organization to signal transduction.[1][2] Its interaction with the S100 protein family member, S100A10 (also known as p11), is a pivotal event that dictates its localization and function. The formation of the (A2)₂-(p11)₂ heterotetramer (AIIt) is crucial for the cell surface localization of Annexin A2, where it functions as a key receptor in various signaling cascades.[3][4] This guide will delve into the core aspects of this interaction, providing the necessary technical details for its study and therapeutic targeting.

Structure and Assembly of the Annexin A2-S100A10 Complex

Annexin A2 is composed of a C-terminal core domain, which contains the Ca²⁺ and phospholipid-binding sites, and a unique N-terminal "tail" domain.[5] The N-terminal tail of Annexin A2 is the primary binding site for S100A10.[6] S100A10 exists as a tight, non-covalently linked homodimer.[7][8] The formation of the stable AIIt complex occurs when two Annexin A2 molecules bind to one S100A10 dimer.[7][8] This interaction is of high affinity and is crucial for the stability of S100A10, as in the absence of Annexin A2, S100A10 is rapidly targeted for proteasomal degradation.[2][7] Conversely, the binding of S100A10 to Annexin A2 increases the latter's affinity for Ca²⁺ and phospholipids, facilitating its membrane-anchoring function.[7][8]

Quantitative Data on Molecular Interactions

The interaction of the Annexin A2-S100A10 complex with its binding partners is characterized by specific affinities, which are critical for its biological function. The following table summarizes the key quantitative data available in the literature.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference(s) |

| Annexin A2 - S100A10 | Not Specified | 13 nM | [2][9] |

| Annexin A2 - S100A4 | Not Specified | 5 µM | [2] |

| Annexin A2 - S100A11 | NMR Spectroscopy | ~3 µM | [10] |

| AIIt (phospholipid-associated) - tPA | Surface Plasmon Resonance | 0.68 µM | [11][12] |

| AIIt (phospholipid-associated) - Plasminogen | Surface Plasmon Resonance | 0.11 µM | [11][12] |

| AIIt (phospholipid-associated) - Plasmin | Surface Plasmon Resonance | 75 nM | [11][12] |

| S100A10 - tPA | Surface Plasmon Resonance | 0.45 µM | [11] |

| S100A10 - Plasminogen | Surface Plasmon Resonance | 1.81 µM | [11] |

| S100A10 - Plasmin | Surface Plasmon Resonance | 0.36 µM | [1] |

| Annexin A2 (phospholipid-associated) - Plasmin | Surface Plasmon Resonance | 0.78 µM | [1][11] |

Key Functions and Signaling Pathways

The Annexin A2-S100A10 complex is implicated in a diverse array of cellular functions, primarily through its role as a cell surface receptor and a regulator of plasmin generation.

Fibrinolysis and Plasminogen Activation

One of the most well-characterized functions of the AIIt complex is its role in fibrinolysis, the process of breaking down blood clots. The complex acts as a co-receptor for tissue plasminogen activator (tPA) and plasminogen on the surface of endothelial cells.[13] This co-localization dramatically enhances the conversion of plasminogen to plasmin, a potent serine protease that degrades fibrin.[3][13]

Caption: Plasminogen activation at the cell surface mediated by the AIIt complex.

Cancer Progression and Metastasis

The role of the AIIt complex in plasmin generation is also co-opted by cancer cells to promote invasion and metastasis.[14][15] Increased expression of both Annexin A2 and S100A10 is observed in various cancers and often correlates with poor prognosis.[16][17] The generated plasmin can degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream.[17]

Immune Response and Inflammation

The AIIt complex is also involved in modulating the immune response. It can act as a receptor for various pathogens and is implicated in the activation of macrophages.[18] Furthermore, the complex can interact with Toll-like receptor 4 (TLR4), a key component of the innate immune system, thereby influencing inflammatory signaling pathways.[3][16][19]

Caption: Involvement of the AIIt complex in TLR4-mediated inflammatory signaling.

Endosomal Trafficking

Emerging evidence suggests a role for the Annexin A2-S100A10 complex in endosomal trafficking and the biogenesis of multivesicular bodies.[1][7] However, some studies indicate that the monomeric form of Annexin A2 might be sufficient for its functions in the endocytic pathway, independent of S100A10.[7][8]

Experimental Protocols for Studying the A2-p11 Interaction

Investigating the Annexin A2-S100A10 interaction requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the in vivo or in vitro interaction between Annexin A2 and S100A10.

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G agarose beads to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Centrifuge and collect the supernatant to remove non-specifically bound proteins.

-

-

Immunoprecipitation:

-

Add the primary antibody against either Annexin A2 or S100A10 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both Annexin A2 and S100A10.

-

Caption: A generalized workflow for co-immunoprecipitation.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the quantitative analysis of biomolecular interactions in real-time.

Protocol:

-

Chip Preparation:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

-

Ligand Immobilization:

-

Inject a solution of purified Annexin A2 (the ligand) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Interaction:

-

Inject a series of concentrations of purified S100A10 (the analyte) in a suitable running buffer (e.g., HBS-EP) over the ligand-immobilized surface.

-

Monitor the change in the refractive index in real-time, which corresponds to the binding of the analyte to the ligand.

-

-

Dissociation and Regeneration:

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

-

If necessary, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the ligand (e.g., a low pH buffer or high salt concentration).

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Proximity Ligation Assay (PLA)

PLA is an in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells.

Protocol:

-

Sample Preparation:

-

Grow cells on coverslips and fix with paraformaldehyde.

-

Permeabilize the cells with a detergent-containing buffer (e.g., PBS with 0.1% Triton X-100).

-

-

Blocking:

-

Block non-specific antibody binding sites with a blocking solution.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a mixture of primary antibodies raised in different species against Annexin A2 and S100A10.

-

-

PLA Probe Incubation:

-

Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes) that will bind to the primary antibodies.

-

-

Ligation:

-

If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated together by a ligase to form a circular DNA molecule.

-

-

Amplification:

-

Amplify the circular DNA molecule via rolling circle amplification using a DNA polymerase.

-

-

Detection:

-

Detect the amplified DNA with fluorescently labeled oligonucleotides.

-

Visualize the resulting fluorescent spots using fluorescence microscopy. Each spot represents an interaction event.

-

Conclusion

The interaction between Annexin A2 and S100A10 is a cornerstone of numerous cellular processes with significant implications for human health and disease. The formation of the AIIt complex is a tightly regulated event that dictates the function of both proteins. This technical guide provides a foundational understanding of this critical interaction, offering researchers the necessary information to design and execute experiments aimed at further elucidating its role in various pathologies and exploring its potential as a therapeutic target. The provided quantitative data, detailed protocols, and pathway diagrams serve as a valuable resource to accelerate research in this dynamic field.

References

- 1. mdpi.com [mdpi.com]

- 2. The Annexin A2/S100A10 Complex: The Mutualistic Symbiosis of Two Distinct Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin A2 tetramer activates human and murine macrophages through TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Annexin A2 complexes with S100 proteins: structure, function and pharmacological manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p11/S100A10 Light Chain of Annexin A2 Is Dispensable for Annexin A2 Association to Endosomes and Functions in Endosomal Transport | PLOS One [journals.plos.org]

- 8. The p11/S100A10 light chain of annexin A2 is dispensable for annexin A2 association to endosomes and functions in endosomal transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. The ANXA2/S100A10 Complex—Regulation of the Oncogenic Plasminogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin A2 Heterotetramer: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Essential roles of S100A10 in Toll-like receptor signaling and immunity to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. The Annexin A2/S100A10 System in Health and Disease: Emerging Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. espace.inrs.ca [espace.inrs.ca]

- 18. researchgate.net [researchgate.net]

- 19. Annexin A2 tetramer activates human and murine macrophages through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Transcriptional Regulation of the ANXA2 Gene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the molecular mechanisms governing the transcriptional regulation of the Annexin A2 (ANXA2) gene. It details the key transcription factors, signaling pathways, and experimental methodologies used to elucidate these processes.

Introduction

Annexin A2 (ANXA2) is a multifunctional, calcium-dependent phospholipid-binding protein implicated in a wide array of cellular processes, including cell proliferation, migration, invasion, and angiogenesis.[1] Its expression is frequently dysregulated in various cancers, where it can act as a biomarker for diagnosis and prognosis.[2][3] Understanding the intricate mechanisms that control the transcription of the ANXA2 gene is critical for developing targeted therapeutic strategies. This guide synthesizes current knowledge on the transcriptional control of ANXA2, focusing on the signaling cascades and nuclear factors that modulate its expression in response to physiological and pathological stimuli.

ANXA2 Promoter and Key Transcription Factors

The expression of the ANXA2 gene is governed by a complex interplay of transcription factors that bind to specific regulatory elements within its promoter region. These factors integrate signals from various upstream pathways to either activate or repress gene transcription.

Identified Transcription Factors:

-

c-Jun: A component of the AP-1 transcription factor complex, c-Jun directly binds to the ANXA2 promoter to enhance its trans-activation, particularly in response to starvation-induced stress.[4]

-

c-Myc: This proto-oncogene is involved in upregulating ANXA2. ANXA2 can, in turn, stabilize c-Myc, creating a positive feedback loop that promotes cell migration and invasion.[5][6] In some contexts, ANXA2 binds to the 3'UTR of c-myc mRNA, facilitating its synthesis.[1][7]

-

Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, HIF-1α is stabilized and drives the expression of target genes, including those involved in angiogenesis like VEGF, which subsequently upregulates ANXA2.[8][9] ANXA2 can also promote HIF-1α transcription by stabilizing c-Myc.[6]

-

p53: The tumor suppressor p53 negatively regulates ANXA2 expression. Overexpression of p53 leads to the downregulation of ANXA2, contributing to p53-mediated apoptosis.[5][10][11]

-

Nuclear Factor kappa-B (NF-κB): ANXA2 has been shown to regulate genes involved in inflammatory pathways, including those controlled by NF-κB.[12][13] In some cancers, ANXA2 can co-translocate with the p50 subunit of NF-κB into the nucleus to modulate its signaling.[13]

-

AP-1 and AP-2alpha: Bioinformatic analysis of the ANXA2 gene promoter has identified binding sites for these transcription factors.[14]

Core Signaling Pathways Regulating ANXA2 Transcription

Several major signaling pathways converge on the ANXA2 promoter to control its expression. These pathways are often activated by extracellular cues such as growth factors, nutrient availability, and oxygen tension.

Hypoxia-Induced Upregulation via VEGF-ERK

Hypoxia is a common feature of the tumor microenvironment and a potent inducer of ANXA2 expression. This process is primarily mediated by Vascular Endothelial Growth Factor (VEGF).

The pathway proceeds as follows:

-

Low oxygen levels (hypoxia) stabilize the HIF-1α transcription factor.

-

HIF-1α promotes the transcription of VEGF.

-

Secreted VEGF binds to its receptor (VEGF-R1) on the cell surface.[8][9]

-

This binding activates downstream signaling cascades involving Src and MEK kinases, leading to the phosphorylation and activation of ERK (Extracellular signal-Regulated Kinase).[8]

-

Activated ERK ultimately promotes the transcription of the ANXA2 gene.[8][9]

Starvation-Induced Upregulation via JNK/c-Jun

Nutrient deprivation or starvation is another stress condition that leads to increased ANXA2 expression. This response is critical for inducing autophagy and is mediated by the JNK signaling pathway in an mTOR-independent manner.[4]

The pathway is as follows:

-

Cellular starvation activates the Jun N-terminal kinase (JNK).

-

JNK phosphorylates and activates the transcription factor c-Jun.

-

Activated c-Jun translocates to the nucleus and binds to the promoter of the ANXA2 gene.

-

This binding enhances the trans-activation of ANXA2, leading to increased protein expression to support the autophagic process.[4]

References